N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S/c1-14(2)29-20-13-19(21-15(3)22-20)24-9-11-25(12-10-24)30(27,28)18-7-5-17(6-8-18)23-16(4)26/h5-8,13-14H,9-12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZNXWFLLICDNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety. The sulfonyl group is then added through a sulfonation reaction, and finally, the acetamide group is introduced.
Pyrimidine Ring Formation: The pyrimidine ring can be synthesized using a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Piperazine Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyrimidine reacts with piperazine.
Sulfonation: The sulfonyl group is added via a sulfonation reaction using a sulfonyl chloride reagent.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or pyrimidine rings are modified by introducing different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various amines, alcohols, or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as a bioactive molecule with anti-inflammatory and antimicrobial properties.
Medicine: Research suggests that the compound may have therapeutic applications, particularly in the treatment of inflammatory diseases and infections.
Industry: It can be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. Studies have shown that the compound can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. The compound binds to the active sites of these enzymes, blocking their activity and thereby reducing inflammation.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on functional groups, molecular properties, and hypothesized therapeutic roles.
Structural and Functional Group Analysis
Table 1: Comparative Structural Features
Key Observations:
Pyrimidine-Piperazine Scaffold: The target compound and the patent compound (Example 72, ) share a pyrimidine-piperazine backbone, a hallmark of kinase inhibitors targeting ATP-binding domains. Unlike the patent compound’s phenoxy-acetamide linkage, the target features a sulfonyl-phenyl-acetamide group.
Substituent Variations: The compound lacks a pyrimidine ring and sulfonyl group, instead incorporating a piperidine-propanamide structure. The patent compound includes a pyridin-4-ylamino group on its pyrimidine, which may enhance solubility and π-π stacking interactions compared to the target’s isopropoxy-methyl substituents.
Acetamide Position: The target’s acetamide is para-substituted on the sulfonyl-linked phenyl ring, whereas the patent compound positions acetamide on a phenoxy group. This difference may influence membrane permeability and binding pocket interactions.
Pharmacological and Physicochemical Properties
Table 2: Hypothesized Properties Based on Structural Analogies
Key Insights:
- The target’s sulfonyl group may confer superior metabolic stability over ether-linked analogs (e.g., compound), which are prone to enzymatic cleavage.
- The isopropoxy-methyl pyrimidine substituents in the target compound may reduce solubility compared to the patent compound’s pyridin-4-ylamino group but could improve blood-brain barrier penetration.
Biological Activity
N-(4-((4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its structural properties and potential biological activities. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 370.4 g/mol. The structure features a piperazine ring substituted with a sulfonamide group and a pyrimidine derivative, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H26N4O3 |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 946324-11-4 |
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as receptors or enzymes involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that it may modulate various biochemical pathways, potentially influencing cellular functions such as signal transduction or enzyme activity.
Antitumor Activity
Research has indicated that piperazine derivatives exhibit significant antitumor properties. A study focusing on similar compounds demonstrated their ability to inhibit key cancer-related pathways, including those involving BRAF(V600E) and EGFR kinases. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo models.
Anti-inflammatory Effects
Piperazine derivatives have also shown promising anti-inflammatory activity. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation in various models of inflammatory diseases.
Antimicrobial Properties
Similar compounds within the piperazine class have been evaluated for their antimicrobial properties. Studies have shown effective inhibition against various bacterial strains, suggesting potential applications in treating infections.
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor effects of piperazine derivatives on human cancer cell lines. Results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer types, indicating potent antitumor activity.
- Inflammation Model : In an animal model of acute inflammation, administration of piperazine derivatives resulted in a significant decrease in paw edema compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells, supporting its anti-inflammatory potential.
- Antimicrobial Screening : In vitro tests against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
